

# (R,R)-Labetalol: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Dilevalol |           |  |  |  |
| Cat. No.:            | B1630385  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(R,R)-Labetalol, also known as **dilevalol**, is one of the four stereoisomers of the antihypertensive drug labetalol.[1][2] While racemic labetalol exhibits a complex pharmacology involving both  $\alpha$ - and  $\beta$ -adrenergic receptor blockade, the individual stereoisomers possess distinct pharmacological properties.[3][4] (R,R)-Labetalol is primarily characterized as a non-selective  $\beta$ -adrenoceptor antagonist with an additional unique property of partial agonism at the  $\beta$ 2-adrenoceptor.[5][6] This dual action contributes to its vasodilatory effects, differentiating it from many other  $\beta$ -blockers.[6] Its  $\alpha$ 1-adrenergic blocking activity is considered to be weak or not clinically significant.[5][6] This document provides an in-depth technical overview of the pharmacological profile of (R,R)-Labetalol, including its receptor binding and functional activity, pharmacokinetic properties, and associated signaling pathways.

## **Receptor Binding Affinity**

The affinity of (R,R)-Labetalol for adrenergic receptors has been characterized through radioligand binding assays. These assays determine the concentration of the drug required to occupy 50% of the receptors (Ki). While specific Ki values for (R,R)-Labetalol are not widely reported in publicly available literature, its binding characteristics can be inferred from comparative studies with racemic labetalol and other adrenergic ligands.

Table 1: Receptor Binding Affinity of (R,R)-Labetalol and Other Labetalol Stereoisomers



| Stereoisomer                   | Receptor             | Binding Affinity<br>(Qualitative) | Reference |
|--------------------------------|----------------------|-----------------------------------|-----------|
| (R,R)-Labetalol<br>(Dilevalol) | β1-adrenoceptor      | High                              | [3][7]    |
| (R,R)-Labetalol<br>(Dilevalol) | β2-adrenoceptor      | High                              | [3][6]    |
| (R,R)-Labetalol<br>(Dilevalol) | α1-adrenoceptor      | Weak/Negligible                   | [5][6]    |
| (S,R)-Labetalol                | α1-adrenoceptor      | High                              | [3][4]    |
| (S,S)-Labetalol                | Adrenergic Receptors | Inactive                          | [3][4]    |
| (R,S)-Labetalol                | Adrenergic Receptors | Inactive                          | [3][4]    |

#### **Functional Activity**

The functional activity of (R,R)-Labetalol at adrenergic receptors is multifaceted, encompassing both antagonism and partial agonism. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are employed to determine the drug's efficacy and potency (EC50 or IC50 values).

Table 2: Functional Activity of (R,R)-Labetalol

| Activity        | Receptor        | Potency<br>(Qualitative) | Intrinsic<br>Activity | Reference |
|-----------------|-----------------|--------------------------|-----------------------|-----------|
| Antagonism      | β1-adrenoceptor | Potent (4x > labetalol)  | Antagonist            | [2][5]    |
| Antagonism      | β2-adrenoceptor | Potent                   | Antagonist            | [6]       |
| Partial Agonism | β2-adrenoceptor | Potent (7x > labetalol)  | Partial Agonist       | [2][5]    |
| Antagonism      | α1-adrenoceptor | Weak                     | Antagonist            | [8]       |



### **Signaling Pathways**

The pharmacological effects of (R,R)-Labetalol are mediated through its interaction with G-protein coupled adrenergic receptors, leading to the modulation of downstream signaling cascades.

#### β-Adrenergic Receptor Antagonism (β1 and β2)

As a non-selective  $\beta$ -adrenoceptor antagonist, (R,R)-Labetalol competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to  $\beta 1$  and  $\beta 2$  receptors. This blockade at  $\beta 1$ -receptors in the heart leads to a decrease in heart rate and contractility. The antagonism at  $\beta 2$ -receptors can influence various physiological processes, including bronchodilation and vasodilation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Effects of dilevalol, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilevalol Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of dilevalol on adrenoceptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R,R)-Labetalol: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630385#r-r-labetalol-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com